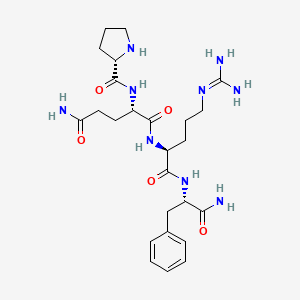

Neuropeptide FF (5-8)

Description

BenchChem offers high-quality Neuropeptide FF (5-8) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuropeptide FF (5-8) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H39N9O5 |

|---|---|

Molecular Weight |

545.6 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C25H39N9O5/c26-20(35)11-10-18(33-22(37)16-8-4-12-30-16)24(39)32-17(9-5-13-31-25(28)29)23(38)34-19(21(27)36)14-15-6-2-1-3-7-15/h1-3,6-7,16-19,30H,4-5,8-14H2,(H2,26,35)(H2,27,36)(H,32,39)(H,33,37)(H,34,38)(H4,28,29,31)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

VVKYIUFJEDANQO-VJANTYMQSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Deep Dive into the Discovery and Isolation of Neuropeptide FF Fragments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Neuropeptide FF (NPFF) and its fragments. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are interested in the NPFF system. This document details the seminal experimental protocols, summarizes quantitative data on the bioactivity of NPFF fragments, and visualizes the key signaling pathways and experimental workflows.

Discovery and Historical Context

Neuropeptide FF (NPFF) was first discovered in 1985 by Yang and colleagues from bovine brain extracts.[1] The octapeptide, with the amino acid sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, was identified through its cross-reactivity with an antiserum raised against the molluscan cardioexcitatory peptide FMRF-amide.[2] This immunological relationship stems from the shared C-terminal Arg-Phe-amide motif, a characteristic feature of the RF-amide peptide family. The discovery of NPFF as an endogenous mammalian "FMRF-amide-like" peptide opened a new chapter in neuropeptide research, leading to the identification of a family of related peptides and their cognate receptors.

The NPFF gene in mammals encodes a precursor protein, pro-NPFFA, which gives rise to NPFF and other related peptides, including Neuropeptide AF (NPAF) and Neuropeptide SF (NPSF).[2] A second gene, encoding pro-NPFFB, produces another set of related peptides.[3] The identification of two G-protein coupled receptors (GPCRs) for NPFF, designated NPFF1 and NPFF2, in 2000 was a major breakthrough in understanding the physiological roles of this peptide family.[4]

Experimental Protocols: Isolation and Purification of Neuropeptide FF

The initial isolation of NPFF from bovine brain involved a multi-step purification process combining tissue extraction, various chromatographic techniques, and radioimmunoassay (RIA) for detection and quantification.

Tissue Extraction

The general procedure for extracting neuropeptides from brain tissue involves homogenization in an acidic solution to prevent enzymatic degradation, followed by centrifugation to remove cellular debris.

Protocol:

-

Homogenization: Bovine brain tissue is homogenized in a solution of 0.5 M acetic acid. This acidic environment helps to inactivate proteases and solubilize the peptides.[5]

-

Centrifugation: The homogenate is then centrifuged at high speed to pellet cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is collected for further purification.

Solid-Phase Extraction (SPE)

Solid-phase extraction is employed as an initial clean-up and concentration step. A C18 reverse-phase cartridge is typically used to bind the hydrophobic peptides from the aqueous extract.

Protocol:

-

Cartridge Activation: A C18 Sep-Pak cartridge is activated with methanol (B129727) and then equilibrated with an aqueous solution containing a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).

-

Sample Loading: The acidic brain extract is loaded onto the equilibrated cartridge.

-

Washing: The cartridge is washed with the equilibration buffer to remove salts and other hydrophilic impurities.

-

Elution: The bound peptides are eluted with a solution containing a higher concentration of organic solvent, such as acetonitrile (B52724) or methanol, with 0.1% TFA.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for the high-resolution separation and purification of NPFF and its fragments. A C18 column is commonly used, and peptides are separated based on their hydrophobicity.

Protocol:

-

Column: A C18 reverse-phase column (e.g., Vydac C18) is used for separation.[6]

-

Mobile Phases:

-

Gradient Elution: A linear gradient of increasing Solvent B concentration is used to elute the peptides. A typical gradient might be from 0% to 60% Solvent B over 60 minutes at a flow rate of 1 ml/min.[7]

-

Detection: The elution of peptides is monitored by UV absorbance at 214 nm or 280 nm.

-

Fraction Collection: Fractions are collected at regular intervals for subsequent analysis.

Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to detect and quantify NPFF in the collected fractions. This method relies on the competition between unlabeled NPFF (in the sample) and a radiolabeled NPFF tracer for binding to a limited number of specific antibodies.

Protocol:

-

Antibody Generation: Antibodies specific to NPFF are raised in animals (e.g., rabbits) by immunization with a conjugate of NPFF and a carrier protein.

-

Radiolabeling: A synthetic NPFF analogue is radiolabeled, typically with Iodine-125 ([¹²⁵I]), to serve as the tracer.

-

Competitive Binding: A standard curve is generated by incubating known amounts of unlabeled NPFF with a fixed amount of anti-NPFF antibody and [¹²⁵I]-NPFF tracer. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled NPFF.

-

Sample Analysis: The HPLC fractions are assayed in the same manner, and the concentration of NPFF is determined by comparing the results to the standard curve.

-

Separation of Bound and Free Tracer: The antibody-bound tracer is separated from the free tracer using methods such as precipitation with a second antibody (e.g., goat anti-rabbit IgG) or protein A/G beads, followed by centrifugation.

-

Quantification: The radioactivity in the pellet (bound fraction) is measured using a gamma counter.

Experimental Workflow for NPFF Isolation

A flowchart illustrating the key steps in the isolation and identification of Neuropeptide FF.

Quantitative Data on Neuropeptide FF Fragments

The biological activity of NPFF and its fragments is determined by their binding affinity to the NPFF1 and NPFF2 receptors and their ability to activate downstream signaling pathways. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities (Kd and Ki) of NPFF and Related Peptides

| Peptide | Receptor | Kd (nM) | Ki (nM) | Reference |

| Neuropeptide FF (NPFF) | hNPFF1 | 1.13 | 0.30 | [4][8] |

| Neuropeptide FF (NPFF) | hNPFF2 | 0.37 | - | [4] |

| Neuropeptide AF (NPAF) | hNPFF1 | - | 0.22 | [8] |

| 1DMe ([D-Tyr1,(N.Me)Phe3]NPFF) | hNPFF1 | - | 0.31 | [8] |

| FMRF-amide | hNPFF1 | - | 10.5 | [8] |

Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher affinity. Ki (inhibition constant) is a measure of the affinity of a competing ligand.

Table 2: Functional Potencies (EC50) of NPFF Agonists

| Peptide | Receptor | Assay | EC50 (nM) | Reference |

| Neuropeptide FF (NPFF) | hNPFF1 | Aequorin | 5.17 | [8] |

| Neuropeptide AF (NPAF) | hNPFF1 | Aequorin | 0.70 | [8] |

| 1DMe ([D-Tyr1,(N.Me)Phe3]NPFF) | hNPFF1 | Aequorin | 6.77 | [8] |

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways of Neuropeptide FF Receptors

NPFF receptors are G-protein coupled receptors that primarily couple to the Gαi/o family of G-proteins.[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. However, evidence also suggests that NPFF receptors can couple to other G-proteins and activate alternative signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[9]

Gαi/o-Mediated Signaling Pathway

This is the canonical signaling pathway for both NPFF1 and NPFF2 receptors.

The canonical Gαi/o-mediated signaling pathway of NPFF receptors.

ERK Activation Pathway

Activation of NPFF receptors, particularly NPFF2, has been shown to stimulate the phosphorylation and activation of ERK (also known as MAPK). This pathway can be initiated through G-protein dependent mechanisms.

A simplified representation of the ERK/MAPK activation pathway downstream of NPFF receptors.

Conclusion

The discovery and isolation of Neuropeptide FF and its fragments have paved the way for a deeper understanding of their physiological roles in pain modulation, opioid signaling, and other central and peripheral processes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals. The elucidation of the complex signaling pathways of NPFF receptors continues to be an active area of research, with the potential to uncover novel therapeutic targets for a range of clinical applications. This guide serves as a critical resource for navigating the technical landscape of NPFF research and fostering future innovations in this exciting field.

References

- 1. Neuropeptide FF Promotes Neuronal Survival and Enhances Synaptic Protein Expression Following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of neuropeptide FF: role of C-terminal regions | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 7. ionsource.com [ionsource.com]

- 8. ERK Activation Pathways Downstream of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of neuropeptide FF and related peptidic and non-peptidic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Neuropeptide FF (5-8): Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the neuropeptide fragment, Neuropeptide FF (5-8). It details its biochemical properties, receptor interactions, signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Neuropeptide FF (NPFF) is a mammalian neuropeptide, first isolated from the bovine brain, known for its role as a pain-modulating agent, particularly its anti-opioid activities.[1] The full-length peptide (FLFQPQRF-NH2) is part of the broader RF-amide peptide family.[2][3] NPFF and its related peptides exert their physiological effects by interacting with two G protein-coupled receptors (GPCRs), NPFF1 and NPFF2.[1][2][4] These interactions are implicated in a wide array of physiological processes, including cardiovascular regulation, pain modulation, appetite, and hormonal control.[1][5]

The C-terminal fragment, Neuropeptide FF (5-8), represents a key structural motif of the parent peptide and retains biological activity. This guide focuses on the specific characteristics of this fragment.

Sequence and Structure

The primary structure of Neuropeptide FF (5-8) is a pentapeptide with the following amino acid sequence:

Structural Features:

-

Peptide Backbone: It consists of five amino acid residues linked by peptide bonds.

-

C-Terminal Amidation: The C-terminus is amidated, a common post-translational modification for many neuropeptides that is often crucial for receptor binding and biological activity.

-

Relationship to NPFF: It corresponds to the last four amino acids of the full-length Neuropeptide FF, with the N-terminal Phenylalanine (F) of the full peptide being position 1. The sequence QPQR-F-NH2 is a key region for receptor interaction.

Biochemical and Pharmacological Data

Neuropeptide FF (5-8) and its parent peptide have been characterized through various binding and functional assays. The following tables summarize key quantitative data for these peptides at their cognate receptors, NPFFR1 and NPFFR2.

Table 1: Binding Affinity of Neuropeptide FF (5-8)

| Peptide | Receptor | Assay Type | Ki (nM) | Source |

| Neuropeptide FF (5-8) | Not Specified | Competition Binding | 20.9 | [6][7] |

Table 2: Comparative Binding Affinities of Full-Length NPFF and Related Peptides

| Peptide | Receptor | Assay Type | Kd (nM) | Ki (nM) | Source |

| Neuropeptide FF | Human NPFFR1 | Radioligand Binding | 1.13 | [2] | |

| Neuropeptide FF | Human NPFFR2 | Radioligand Binding | 0.37 | [2] | |

| Neuropeptide FF | Human NPFFR2 | Competition Binding | 0.30 | [9] | |

| Human NPAF | Human NPFFR2 | Competition Binding | 0.22 | [9] | |

| SQA-NPFF | Human NPFFR2 | Competition Binding | 0.29 | [9] | |

| [125I]-EYF | Human NPFFR2 | Radioligand Binding | 0.06 | [9] |

Signaling Pathways

The NPFF receptors, NPFF1 and NPFF2, are members of the GPCR superfamily.[4] Their activation by ligands such as Neuropeptide FF initiates intracellular signaling cascades that modulate neuronal activity.

The primary signaling mechanism involves coupling to G proteins.[4][5]

-

Gαi/o Coupling: Both NPFFR1 and NPFFR2 predominantly couple to inhibitory Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11]

-

Gαs Coupling: In certain tissues, such as the mouse cerebellum and olfactory bulb, NPFFR2 can also couple to stimulatory Gαs proteins, leading to an increase in adenylyl cyclase activity and cAMP production.[10][11]

-

Calcium Channel Modulation: NPFF receptors are also known to couple to and regulate voltage-gated N-type Ca2+ channels.[4][5]

-

Downstream Pathways: Activation of NPFF receptors can also stimulate the extracellular signal-regulated protein kinase (ERK) and nuclear factor kappa B (NF-κB) pathways.[12]

Experimental Protocols

The characterization of Neuropeptide FF (5-8) relies on standardized biochemical and pharmacological assays. Detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing Neuropeptide FF (5-8) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a 20% piperidine (B6355638) solution in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add this mixture to the deprotected resin.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Arg, Gln, Pro, Gln).

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity via mass spectrometry.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand.[13]

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human NPFFR1 or NPFFR2 receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Perform a low-speed centrifugation to remove nuclei and cellular debris.

-

Pellet the cell membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-EYF), and varying concentrations of the unlabeled competitor peptide (Neuropeptide FF (5-8)).

-

Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled NPFF).

-

-

Incubation and Filtration:

-

Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with cold buffer.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the effect of a ligand on the intracellular second messenger cAMP.

-

Cell Seeding: Seed CHO or HEK293 cells expressing the NPFF receptor of interest into a multi-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Ligand Treatment: Add varying concentrations of Neuropeptide FF (5-8) to the wells.

-

Stimulation: Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the basal control. This stimulates cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP levels against the peptide concentration to determine the EC50 or IC50 for the inhibition of forskolin-stimulated cAMP production.

Conclusion

Neuropeptide FF (5-8) is a biologically active fragment of the parent NPFF peptide. Its defined sequence, Q-P-Q-R-F-NH2, and its ability to interact with NPFF receptors underscore its importance as a tool for studying the NPFF system. The data and protocols presented in this guide provide a foundational resource for researchers engaged in neuropeptide pharmacology, GPCR signaling, and the development of novel therapeutics targeting pain and other neurological or physiological conditions modulated by the Neuropeptide FF system.

References

- 1. Neuropeptide FF - Wikipedia [en.wikipedia.org]

- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qyaobio.com [qyaobio.com]

- 4. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]

- 5. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neuropeptide FF | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Receptor Binding Affinity of NPFF(5-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the neuropeptide fragment NPFF(5-8) to Neuropeptide FF (NPFF) receptors. The document details quantitative binding data, extensive experimental protocols for receptor binding assays, and visual representations of associated signaling pathways to support research and drug development endeavors in neuropharmacology and related fields.

Introduction to Neuropeptide FF and its Receptors

Neuropeptide FF (NPFF) is an octapeptide that belongs to the RF-amide peptide family, playing a significant role in a variety of physiological processes including pain modulation, opioid system regulation, and cardiovascular function.[1][2][3] NPFF and its related peptides exert their effects through two G protein-coupled receptors (GPCRs): the NPFF1 receptor (NPFF1R or GPR147) and the NPFF2 receptor (NPFF2R or GPR74).[1][4] These receptors are primarily coupled to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] There is also evidence for coupling to Gαs proteins and activation of the MAPK/ERK signaling pathway.[1][6]

The C-terminal fragment NPFF(5-8), with the amino acid sequence Gln-Pro-Gln-Arg-Phe-NH2, represents a key pharmacophore for receptor interaction. Understanding its binding affinity, quantified by the inhibition constant (Ki), is crucial for the development of novel therapeutic agents targeting the NPFF system.

Quantitative Receptor Binding Data

The binding affinity of NPFF(5-8) and related peptides for NPFF receptors is typically determined through competitive radioligand binding assays. The following table summarizes the reported Ki values, providing a comparative overview of ligand-receptor interactions.

| Ligand | Receptor | Ki (nM) | Cell Line/Tissue | Radioligand | Reference |

| NPFF(5-8) | NPFF-R | 20.9 | Not Specified | Not Specified | [7][8] |

| NPFF | hNPFF1R | 2.82 | CHO | [125I]YNPFF | [9] |

| NPFF | hNPFF2R | 0.21 | CHO | [125I]YNPFF | [9] |

| NPFF | hNPFFR1 | - | - | - | [1][4] |

| NPFF | hNPFFR2 | - | - | - | [1][4] |

| 1DMe | NPFFR | 0.31 | CHO | [125I]-EYF | [10] |

| Human NPAF | NPFFR | 0.22 | CHO | [125I]-EYF | [10] |

| SQA-NPFF | NPFFR | 0.29 | CHO | [125I]-EYF | [10] |

Note: "h" denotes human receptor. The specific receptor subtype for the NPFF(5-8) Ki value was not detailed in the source material.

Experimental Protocols: Radioligand Binding Assay

The determination of the Ki value for a test compound like NPFF(5-8) is achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.

Membrane Preparation from Cultured Cells (e.g., CHO or HEK293)

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NPFF1 or NPFF2 receptor.

-

Cell Harvesting: Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cell suspension using a tissue grinder or sonicator.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

-

Washing: Discard the supernatant, resuspend the membrane pellet in fresh, cold homogenization buffer, and repeat the high-speed centrifugation step.

-

Final Preparation: Discard the supernatant and resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

Competitive Binding Assay Procedure

-

Assay Setup: In a 96-well plate, combine the following components in a final volume of 250-500 µL:

-

Cell membrane preparation (typically 5-20 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [125I]-EYF or [125I]YNPFF), usually at a concentration close to its dissociation constant (Kd).

-

Increasing concentrations of the unlabeled test compound (e.g., NPFF(5-8)).

-

For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled reference ligand (e.g., 1 µM NPFF).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts from wells with excess unlabeled ligand) from the total binding (counts from wells with only radioligand) to determine the specific binding at each concentration of the test compound.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

NPFF Receptor Signaling Pathways

NPFF receptors modulate cellular activity through distinct signaling cascades. The primary pathway involves Gαi/o-mediated inhibition of adenylyl cyclase, while an alternative pathway involves the activation of the MAPK/ERK cascade.

Caption: Primary Gαi/o-coupled signaling pathway for NPFF receptors.

Caption: Alternative MAPK/ERK signaling pathway activated by NPFF2 receptors.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Ki value of a test compound.

Caption: Workflow for determining Ki via competitive radioligand binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 5. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Gα(i/o)-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Neuropeptide FF C-terminal fragments

A Comprehensive Technical Guide to the Biological Activity of Neuropeptide FF C-terminal Fragments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of C-terminal fragments of Neuropeptide FF (NPFF). It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Introduction to Neuropeptide FF and its Receptors

Neuropeptide FF (NPFF), an octapeptide with the amino acid sequence FLFQPQRF-NH2, is a key member of the RF-amide peptide family.[1] It is involved in a wide array of physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and energy homeostasis.[1][2][3][4] NPFF exerts its effects by activating two G protein-coupled receptors (GPCRs), the Neuropeptide FF receptor 1 (NPFFR1) and the Neuropeptide FF receptor 2 (NPFFR2).[1][2][3] These receptors, which are approximately 50% identical, share homology with neuropeptide Y and orexin (B13118510) receptors.[2] Both NPFFR1 and NPFFR2 couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

The C-terminal Arg-Phe-NH2 (RF-amide) motif is a hallmark of this peptide family and is crucial for receptor recognition and activation.[1] Structure-activity relationship studies have consistently highlighted the importance of this C-terminal region for the biological activity of NPFF and its analogs.[6][7][8] While both NPFF receptors bind NPFF with high affinity, they exhibit different preferences for other endogenous RF-amide peptides.[2] Generally, peptides from the NPFF-A precursor (like NPFF and NPAF) show higher affinity for NPFFR2, whereas peptides from the NPFF-B precursor (also known as RF-amide-related peptides or RFRPs) have a slight preference for NPFFR1.[2]

Understanding the structure-activity relationships of NPFF C-terminal fragments is paramount for the design of selective and potent ligands for NPFF receptors. Such ligands are invaluable tools for elucidating the distinct physiological roles of NPFFR1 and NPFFR2 and hold therapeutic potential for various conditions, including chronic pain, opioid addiction, and metabolic disorders.[1][9]

Quantitative Analysis of NPFF C-terminal Fragment Activity

The biological activity of NPFF and its C-terminal fragments has been quantified through various in vitro assays, primarily receptor binding and functional assays. The data presented in the following tables summarize the binding affinities (Ki, pKi) and functional potencies (EC50, pEC50) of key fragments at human NPFF1 and NPFF2 receptors.

Table 1: Binding Affinity of NPFF and its C-terminal Fragments at NPFF Receptors

| Peptide/Fragment | Receptor | pKi | Ki (nM) | Reference |

| NPFF | NPFF1R | 9.54 | 0.29 | [10] |

| NPFF2R | 9.10 | 0.79 | [10] | |

| RFRP-3 | NPFF1R | 9.70 | 0.20 | [10] |

| NPFF2R | 7.7 | 20 | [10] | |

| Bz-PQRFa | NPFF1R | ~8.5 | ~3.2 | [10] |

| NPFF2R | ~8.5 | ~3.2 | [10] | |

| Human NPAF | NPFFR | - | 0.22 | [5] |

| SQA-NPFF | NPFFR | - | 0.29 | [5] |

| 1DMe | NPFFR | - | 0.31 | [5] |

| EYW-NPSF | NPFFR | - | 0.32 | [5] |

| QFW-NPSF | NPFFR | - | 0.35 | [5] |

Table 2: Functional Activity of NPFF and its C-terminal Fragments at NPFF Receptors

| Peptide/Fragment | Receptor | pEC50 | EC50 (nM) | Reference |

| NPFF | NPFF1R | 6.19 | 645 | [10] |

| NPFF2R | 8.15 | 7.1 | [10] | |

| RFRP-3 | NPFF1R | - | - | [10] |

| NPFF2R | - | - | [10] |

Detailed Experimental Protocols

The quantitative data presented above are derived from specific experimental methodologies. This section provides a detailed overview of the key protocols used in the cited literature.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of NPFF C-terminal fragments for NPFFR1 and NPFFR2.

General Protocol:

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing either human NPFFR1 or NPFFR2 are cultured.

-

Cells are harvested, washed with a suitable buffer (e.g., Tris-HCl), and homogenized.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is resuspended in a binding buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Reaction:

-

Cell membranes (containing a specific amount of protein) are incubated with a radiolabeled ligand (e.g., [³H]-FFRF-NH₂) at a fixed concentration.

-

Increasing concentrations of the unlabeled competitor ligand (NPFF or its fragments) are added to the reaction mixture.

-

The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) for a specific time and at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of competitor ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gi-coupled receptors like NPFFR1 and NPFFR2, a common functional assay is the measurement of the inhibition of forskolin-stimulated cAMP accumulation.

Objective: To determine the potency (EC50) of NPFF C-terminal fragments in inhibiting cAMP production.

General Protocol:

-

Cell Culture and Plating:

-

CHO or HEK293 cells stably expressing NPFFR1 or NPFFR2 are cultured.

-

Cells are seeded into multi-well plates and allowed to adhere overnight.

-

-

Assay Procedure:

-

The culture medium is removed, and the cells are washed with a serum-free medium or a suitable assay buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are then incubated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the NPFF fragment.

-

The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

The amount of cAMP produced at each concentration of the NPFF fragment is quantified.

-

The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%).

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) is determined by non-linear regression analysis of the dose-response curve.

-

Visualizing NPFF Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the NPFF signaling pathway and the workflows of the key experimental protocols.

NPFF Receptor Signaling Pathway

Caption: Simplified signaling pathway of Neuropeptide FF receptors.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Neuropeptide FF Promotes Neuronal Survival and Enhances Synaptic Protein Expression Following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation [frontiersin.org]

- 5. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationships of neuropeptide FF and related peptidic and non-peptidic derivatives | Semantic Scholar [semanticscholar.org]

- 7. Structure-activity relationships of neuropeptide FF: role of C-terminal regions | Semantic Scholar [semanticscholar.org]

- 8. Structure-activity relationships of neuropeptide FF and related peptidic and non-peptidic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis of peptide recognition and modulation for neuropeptide FF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Neuropeptide FF (5-8) and its Interaction with the Opioid System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide FF (NPFF) is an octapeptide with the amino acid sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2. It belongs to the family of RF-amide peptides, characterized by a common C-terminal Arg-Phe-NH2 motif. The C-terminal tetrapeptide fragment, Neuropeptide FF (5-8), with the sequence Pro-Gln-Arg-Phe-NH2 (PQRF-NH2), represents the core pharmacophore responsible for the biological activity of the parent peptide.

The NPFF system, comprising the peptide and its two G protein-coupled receptors, NPFF1 and NPFF2, has garnered significant attention for its complex and often paradoxical modulation of the opioid system. This technical guide provides a comprehensive overview of Neuropeptide FF (5-8), its interaction with NPFF receptors, and its multifaceted influence on opioid-induced analgesia, tolerance, and other central nervous system effects.

The Neuropeptide FF System

Neuropeptide FF (5-8): The Core Pharmacophore

Neuropeptide FF (5-8) is the C-terminal fragment of NPFF and is essential for receptor recognition and activation. While much of the literature focuses on the full-length octapeptide or its stable analogs, the PQRF-NH2 motif is the key determinant of biological activity.

Neuropeptide FF Receptors: NPFFR1 and NPFFR2

NPFF and its fragments exert their effects through two distinct G protein-coupled receptors (GPCRs):

-

NPFF1 Receptor (NPFFR1): Primarily expressed in the brain, with high densities in the limbic system and hypothalamus.

-

NPFF2 Receptor (NPFFR2): Abundantly found in the superficial layers of the spinal cord, suggesting a crucial role in pain modulation.

Both receptors are coupled to inhibitory G proteins of the Gαi/o family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence for NPFFR2 coupling to Gαs and Gαq proteins in certain tissues, indicating a more complex signaling profile.

Interaction with the Opioid System

A substantial body of evidence demonstrates that the NPFF system acts as a key modulator of opioid signaling. This interaction is indirect, as NPFF and its fragments, including NPFF (5-8), exhibit very low affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The modulatory effects are instead mediated through NPFF receptors, which can functionally and physically interact with opioid receptors.

The nature of this modulation is remarkably dualistic, exhibiting both anti-opioid and pro-opioid effects depending on the anatomical location of receptor activation:

-

Supraspinal (Intracerebroventricular) Administration: Generally produces anti-opioid effects, including attenuation of morphine-induced analgesia and the development of opioid tolerance and dependence.

-

Spinal (Intrathecal) Administration: Typically results in pro-opioid effects, such as potentiation of morphine-induced analgesia and direct analgesic actions.

This anatomical dichotomy is a critical consideration in the development of therapeutics targeting the NPFF system.

Quantitative Data

Due to a scarcity of publicly available data specifically for the Neuropeptide FF (5-8) fragment, the following tables present quantitative data for the parent Neuropeptide FF and related ligands to provide context for receptor affinity and functional potency. A single reported Ki value for Neuropeptide FF (5-8) is 20.9 nM, though the specific receptor subtype and experimental conditions were not specified in the available search results.

Table 1: Binding Affinities of NPFF and Related Ligands at Human NPFF Receptors

| Ligand | Receptor | Assay Type | Radioligand | Ki (nM) | Cell Line |

| Neuropeptide FF | NPFFR1 | Competition Binding | [¹²⁵I]YNPFF | 2.82 | CHO |

| Neuropeptide FF | NPFFR2 | Competition Binding | [¹²⁵I]YNPFF | 0.21 | CHO |

| Human NPAF | NPFFR2 | Competition Binding | [¹²⁵I]-EYF | 0.22 | CHO |

| 1DMe | NPFFR2 | Competition Binding | [¹²⁵I]-EYF | 0.31 | CHO |

Table 2: Functional Activity of NPFF at Human NPFF Receptors

| Ligand | Receptor | Functional Assay | Parameter | Value (nM) | Cell Line |

| Neuropeptide FF | NPFFR2 | [³⁵S]GTPγS Binding | EC₅₀ | 22.5 | COS |

Table 3: Binding Affinities of NPFF Analogs at Opioid Receptors (Rat Spinal Cord)

| Ligand | Receptor | Ki (µM) |

| NPFF Analogs | µ-opioid | 5 - 400 |

| NPFF Analogs | δ-opioid | 5 - 400 |

| NPFF Analogs | κ-opioid | 5 - 400 |

This table demonstrates the low affinity of NPFF analogs for opioid receptors.

Signaling Pathways and Experimental Workflows

NPFF Receptor Signaling Pathways

The primary signaling mechanism for both NPFFR1 and NPFFR2 involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. NPFFR2 has also been shown to couple to Gαs and Gαq in some systems, which would stimulate adenylyl cyclase and phospholipase C, respectively. The interaction with the opioid system is thought to involve heteromerization of NPFF and opioid receptors, leading to cross-modulation of their signaling pathways.

Caption: NPFF Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of Neuropeptide FF (5-8) for NPFF receptors.

A Technical Guide to Foundational Research on Neuropeptide FF (NPFF) in Nociception

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide FF (NPFF) is an octapeptide that belongs to the RF-amide peptide family, which plays a complex and sometimes contradictory role in the modulation of pain and opioid analgesia.[1][2] Initially identified as an anti-opioid peptide, subsequent research has revealed that its effects on nociception are highly dependent on the site of administration, the specific receptor subtype activated, and the underlying pain state.[3][4] This technical guide provides an in-depth overview of the foundational research on NPFF in nociception, focusing on its signaling pathways, quantitative effects in various pain models, and detailed experimental protocols. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic potential of the NPFF system.

Introduction to the NPFF System

The NPFF system is comprised of the endogenous peptides Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF), which are derived from a common precursor gene.[1] These peptides exert their biological effects through two G protein-coupled receptors (GPCRs): NPFF receptor 1 (NPFF1R) and NPFF receptor 2 (NPFF2R).[2][5] While NPFF binds with high affinity to both receptors, other related RF-amide peptides show preferential binding.[2][6]

The distribution of these receptors is a key determinant of their function. NPFF2R is densely expressed in the superficial layers of the spinal cord's dorsal horn, a critical area for processing nociceptive information.[5][7] In contrast, NPFF1R is more broadly distributed in the central nervous system, including the limbic system and hypothalamus.[5] This differential localization is the basis for the hypothesis that the two receptors mediate opposing effects on pain.[4]

Signaling Pathways

NPFF receptors are members of the GPCR superfamily and are primarily coupled to Gαi/o proteins.[8][9] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This action can modulate neuronal excitability and neurotransmitter release. Additionally, NPFF receptors have been shown to couple to voltage-gated N-type calcium channels and inwardly rectifying potassium channels, further influencing neuronal function.[5][10]

NPFF Receptor Signaling Cascade

The binding of NPFF to its receptors (NPFF1R or NPFF2R) initiates a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity. This cascade can ultimately affect gene transcription and neuronal function.

Role in Nociception: A Dual Function

The role of NPFF in nociception is multifaceted, with evidence supporting both pro-nociceptive and anti-nociceptive actions. This duality is largely attributed to the site of action and the receptor subtype involved.

-

Supraspinal (Intracerebroventricular) Administration: When administered into the brain's ventricles, NPFF typically exhibits anti-opioid effects, attenuating the analgesic effects of morphine.[1][11] This action is thought to be mediated primarily by NPFF1R and contributes to opioid-induced hyperalgesia and tolerance.[2][12]

-

Spinal (Intrathecal) Administration: In contrast, intrathecal administration of NPFF can produce analgesia and potentiate the effects of morphine.[1][3] These effects are primarily mediated by NPFF2R located on spinal cord neurons.[4]

Furthermore, the expression of NPFF and its receptors is dynamically regulated in pathological pain states. For instance, NPFF and NPFF2R mRNA levels are upregulated in the spinal cord and dorsal root ganglia following peripheral inflammation, suggesting an active role for the system in inflammatory pain.[1][7]

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from preclinical studies investigating the effects of NPFF system modulation on nociception.

Table 1: Effects of NPFF Agonists on Nociceptive Thresholds

| Compound/Treatment | Animal Model | Administration Route | Nociceptive Test | Result |

| NPFF | Rat (Neuropathic Pain) | Intrathecal (i.t.) | Mechanical Allodynia | Dose-dependent attenuation of allodynia.[2] |

| [1DMe]NPYF (Stable NPFF Analog) | Rat (Neuropathic Pain) | Intrathecal (i.t.) | Mechanical Allodynia & Thermal Hyperalgesia | Dose-dependent antiallodynic and antinociceptive effects.[13] |

| NPFF | Rat (Normal) | Intracerebroventricular (i.c.v) | Tail-flick (with Morphine) | Attenuated morphine-induced analgesia.[2] |

| NPFFR2 Agonist | Mouse (Inflammatory Pain) | - | Thermal Hyperalgesia | Induced hyperalgesia.[14] |

Table 2: Effects of NPFF Antagonists on Nociception and Opioid Analgesia

| Compound/Treatment | Animal Model | Administration Route | Nociceptive Test | Result |

| RF9 (NPFF1/2R Antagonist) | Mouse (Heroin-treated) | Systemic | Opioid-induced Hyperalgesia | Completely blocked hyperalgesia and prevented tolerance.[6] |

| RF3286 (Selective NPFF1R Antagonist) | Mouse (Fentanyl-treated) | - | Opioid-induced Hyperalgesia | Prevented development of hyperalgesia, preserved analgesia.[12][15] |

| IgG from NPFF Antiserum | Rat (Morphine-tolerant) | - | Morphine Analgesia | Reversed morphine tolerance.[2] |

| Compound 56 (Selective NPFF1R Antagonist) | Mouse (Normal) | Co-administered with Morphine | Tail-flick & Hot-plate | Produced significantly greater antinociception than morphine alone.[16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments used to elucidate the role of the NPFF system in nociception.

Animal Model of Neuropathic Pain (Spinal Nerve Ligation)

This model is used to induce chronic neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.[17]

-

Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane.

-

Surgical Procedure: A dorsal midline incision is made at the L4-S2 level. The L5 and L6 spinal nerves are carefully isolated distal to the dorsal root ganglion.

-

Ligation: The L5 and L6 spinal nerves are tightly ligated with 6-0 silk suture.

-

Closure: The muscle and skin are closed in layers.

-

Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for 24-48 hours.

-

Behavioral Testing: Behavioral signs of neuropathic pain (e.g., mechanical allodynia) typically develop within 7-14 days and can be assessed using von Frey filaments.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

-

Acclimation: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 30 minutes.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Intrathecal (i.t.) Injection

This technique allows for the direct delivery of compounds to the spinal cord.

-

Animal Restraint: The rat is manually restrained.

-

Injection Site: A 30-gauge needle is inserted into the L5-L6 intervertebral space.

-

Injection: A small volume (e.g., 10 µL) of the test compound is injected, followed by a flush of saline. A tail-flick is often observed, indicating a successful injection.

Experimental Workflow for Testing an NPFF Compound

The following diagram illustrates a typical workflow for evaluating the effect of a novel NPFF receptor ligand on neuropathic pain.

Conclusion and Future Directions

The foundational research on the NPFF system has established its significant role as a modulator of nociception and opioid signaling. The opposing actions mediated by NPFF1R and NPFF2R present a compelling opportunity for targeted drug development.[4] Selective NPFF2R agonists could offer a novel approach to analgesia, particularly in inflammatory and neuropathic pain states.[4] Conversely, selective NPFF1R antagonists hold promise as adjuncts to opioid therapy, potentially mitigating the development of tolerance and hyperalgesia, thereby improving the long-term efficacy and safety of opioids.[12][15]

Future research should focus on developing more selective and systemically available ligands for both receptor subtypes to further dissect their precise roles in different pain pathologies. Moreover, exploring the downstream signaling events and the interaction of the NPFF system with other neurotransmitter systems will be crucial for a comprehensive understanding of its function and for unlocking its full therapeutic potential.

References

- 1. Modulatory role of neuropeptide FF system in nociception and opiate analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptide FF and modulation of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Modulatory roles of the NPFF system in pain mechanisms at the spinal level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. cusabio.com [cusabio.com]

- 10. researchgate.net [researchgate.net]

- 11. Neuropeptide FF, pain and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pain - Laboratoire d'Innovation Thérapeuthique - UMR 7200 - University of Strasbourg [medchem.unistra.fr]

- 13. Modulation of pain by [1DMe]NPYF, a stable analogue of neuropeptide FF, in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of NPFFR2 leads to hyperalgesia through the spinal inflammatory mediator CGRP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Exploratory Studies on the Cardiovascular Effects of NPFF(5-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide FF (NPFF) is an octapeptide implicated in a wide range of physiological processes, including cardiovascular regulation. While the parent peptide has been studied for its effects on blood pressure and heart rate, the specific actions of its C-terminal fragments, such as NPFF(5-8) (Gln-Pro-Gln-Arg-Phe-NH2), are less characterized. This technical guide provides a framework for the exploratory investigation of the cardiovascular effects of NPFF(5-8). It summarizes the current understanding of the broader NPFF system's cardiovascular impact, details relevant experimental methodologies, and presents putative signaling pathways. The quantitative data herein is largely extrapolated from studies on the parent NPFF peptide and related fragments and should serve as a foundational reference for designing specific studies on NPFF(5-8).

Introduction

The Neuropeptide FF (NPFF) system, comprising the peptide and its two G protein-coupled receptors, NPFF1 and NPFF2, is a modulator of various central and peripheral functions.[1] Both NPFF receptors are primarily coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2] Studies on the parent NPFF peptide have revealed its role in cardiovascular regulation, particularly in the modulation of blood pressure and heart rate.[2][3] The C-terminal RF-amide motif is a characteristic feature of this peptide family and is crucial for receptor interaction. Therefore, shorter fragments containing this motif, such as NPFF(5-8), are of significant interest for their potential biological activity.

This guide outlines key experimental approaches and expected outcomes for investigating the cardiovascular pharmacology of NPFF(5-8), providing a basis for further research and development in this area.

Quantitative Data on the Cardiovascular Effects of the NPFF System

The following tables summarize quantitative data from studies on the parent NPFF peptide and its agonists. This data can be used as a reference for designing dose-response studies for NPFF(5-8). It is important to note that the potency and efficacy of NPFF(5-8) may differ.

Table 1: Effects of Central Administration of NPFF on Mean Arterial Pressure and Heart Rate

| Site of Administration | Animal Model | NPFF Dose/Agonist | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |

| Nucleus Tractus Solitarius (NTS) | Rat | 1 nmol NPFF | +13.8 ± 0.8 mmHg | -29.0 ± 3.2 bpm | [2] |

| Intracerebroventricular (ICV) | Rat | 10 µg NPFF | +30-40 mmHg | Not specified | [2] |

| Intrathecal (i.t.) | Anesthetized Rat | 5-40 nmol NPFF | Dose-dependent increase | Dose-dependent increase | [2] |

Table 2: Effects of Peripheral Administration of NPFF on Mean Arterial Pressure

| Route of Administration | Animal Model | NPFF Dose | Change in Mean Arterial Pressure (MAP) | Reference |

| Intravenous (i.v.) | Conscious, unrestrained rats | Not specified | Elevation | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the investigation of the cardiovascular effects of NPFF(5-8). The following sections provide methodologies for key in vivo and in vitro experiments.

In Vivo Cardiovascular Monitoring in Rodents

This protocol describes the continuous measurement of blood pressure and heart rate in anesthetized or conscious rodents following the administration of NPFF(5-8).

Materials:

-

NPFF(5-8) peptide

-

Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle

-

Anesthetic (e.g., isoflurane, urethane)

-

Rodent model (e.g., Sprague-Dawley or Wistar rats)

-

Arterial catheter (e.g., carotid or femoral artery)

-

Pressure transducer

-

Data acquisition system

-

Intravenous or intracerebroventricular cannula

Procedure:

-

Animal Preparation: Anesthetize the animal or, for conscious studies, ensure proper recovery from surgical implantation of catheters and cannulas.

-

Catheterization: Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. For central administration, implant a guide cannula into the desired brain ventricle or nucleus.

-

Stabilization: Allow the animal to stabilize for a period of at least 30 minutes to obtain baseline cardiovascular parameters.

-

Peptide Administration: Administer NPFF(5-8) via the desired route (e.g., intravenous bolus, intravenous infusion, or intracerebroventricular microinjection). A range of doses should be tested to establish a dose-response relationship. A vehicle control group is essential.

-

Data Recording: Continuously record blood pressure and heart rate using the pressure transducer and data acquisition system before, during, and after peptide administration.

-

Data Analysis: Analyze the changes in mean arterial pressure (MAP) and heart rate (HR) from baseline in response to NPFF(5-8) administration.

In Vitro Assessment of Vascular Tone

This protocol allows for the investigation of the direct effects of NPFF(5-8) on vascular smooth muscle contraction and relaxation in isolated arterial rings.

Materials:

-

NPFF(5-8) peptide

-

Isolated artery segments (e.g., thoracic aorta or mesenteric artery from rats)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution

-

Vasoconstrictor agent (e.g., phenylephrine, prostaglandin (B15479496) F2α)

-

Vasodilator agent (e.g., acetylcholine (B1216132), sodium nitroprusside)

Procedure:

-

Tissue Preparation: Isolate the desired artery and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta).

-

Viability Check: Test the viability of the arterial rings by inducing contraction with a vasoconstrictor (e.g., phenylephrine) and relaxation with a vasodilator (e.g., acetylcholine for endothelium-dependent relaxation).

-

Peptide Application: In pre-contracted or resting rings, add cumulative concentrations of NPFF(5-8) to the organ bath to determine its effect on vascular tone.

-

Data Recording and Analysis: Record the changes in isometric tension and express the contractile or relaxant responses as a percentage of the maximal response to a reference agent.

Signaling Pathways and Experimental Workflows

The cardiovascular effects of NPFF are primarily mediated by NPFF1 and NPFF2 receptors. The following diagrams, generated using the DOT language, illustrate the putative signaling pathways and a general experimental workflow for studying the cardiovascular effects of NPFF(5-8).

Proposed Signaling Pathway for the Pressor Effect of NPFF(5-8)

The central administration of NPFF has been shown to increase sympathetic outflow, leading to an increase in blood pressure. This effect is likely mediated through the interaction with adrenergic pathways.

Caption: Putative signaling pathway for the centrally-mediated pressor effect of NPFF(5-8).

General Experimental Workflow for Investigating Cardiovascular Effects

The following diagram outlines a logical workflow for a comprehensive investigation of the cardiovascular effects of NPFF(5-8).

Caption: A general experimental workflow for the cardiovascular characterization of NPFF(5-8).

Conclusion and Future Directions

The study of NPFF(5-8) presents an opportunity to dissect the structure-activity relationships of the NPFF peptide family and to identify potentially novel cardiovascular modulators. The information provided in this guide serves as a starting point for researchers to design and execute exploratory studies. Future investigations should focus on obtaining direct quantitative data for NPFF(5-8) to confirm its cardiovascular profile. Furthermore, elucidating the specific roles of NPFF1 and NPFF2 receptors in mediating its effects will be crucial for understanding its mechanism of action and for the potential development of receptor-subtype-selective ligands with therapeutic potential in cardiovascular diseases. The contradictory findings regarding in vivo pressor effects and potential in vitro vasorelaxation of C-terminal fragments warrant further detailed investigation to understand the complex interplay of central and peripheral actions.

References

- 1. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NPFF Precursor Protein Processing and Fragment Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide FF (NPFF) and its related peptides are key modulators of a wide array of physiological processes, including pain perception, opioid tolerance, cardiovascular function, and feeding behavior. These bioactive peptides are derived from a larger precursor protein, the NPFF precursor (pro-NPFF), through a series of precise post-translational modifications. Understanding the intricate mechanisms of pro-NPFF processing and the generation of its bioactive fragments is paramount for the development of novel therapeutics targeting the NPFF system. This technical guide provides a comprehensive overview of the enzymatic machinery involved, the resulting peptide fragments, detailed experimental protocols for their analysis, and the signaling pathways they activate.

The NPFF Precursor Protein: Structure and Bioactive Fragments

The NPFF precursor protein is a relatively small polypeptide that harbors the sequences of several bioactive peptides. Following the removal of a signal peptide during its translocation into the endoplasmic reticulum, the resulting pro-NPFF undergoes further processing in the trans-Golgi network and secretory granules.

The primary bioactive peptides generated from the pro-NPFF precursor include:

-

Neuropeptide FF (NPFF): An octapeptide with the sequence FLFQPQRF-NH2.

-

Neuropeptide AF (NPAF): An 18-amino acid peptide.

-

Neuropeptide SF (NPSF): A shorter peptide derived from the precursor.

-

Cryptic Peptides: Additional bioactive sequences that can be liberated from the precursor, whose functions are still under investigation.

The generation of these distinct peptides allows for a diversity of biological actions from a single precursor protein.

The Enzymatic Machinery of NPFF Precursor Processing

The conversion of the inactive pro-NPFF into its bioactive peptide fragments is a multi-step process orchestrated by a specific set of enzymes, primarily proprotein convertases and carboxypeptidases.

Proprotein Convertases (PCs)

Proprotein convertases are a family of serine endoproteases that cleave precursor proteins at specific sites, typically after pairs of basic amino acid residues (e.g., Lys-Arg or Arg-Arg). The key PCs involved in neuroendocrine precursor processing are PC1/3 and PC2, which are localized in the dense-core secretory granules of neurons and endocrine cells. Furin, another member of this family, is more ubiquitously expressed and acts earlier in the secretory pathway, within the trans-Golgi network. These enzymes are calcium-dependent and exhibit optimal activity in the acidic environment of secretory granules.

Carboxypeptidases

Following the endoproteolytic cleavage by PCs, the resulting peptide intermediates often retain C-terminal basic residues. These residues are subsequently removed by carboxypeptidases, a crucial step for the full biological activity and proper C-terminal amidation of many neuropeptides. Carboxypeptidase E (CPE) is a key exopeptidase in this process, found within secretory granules alongside the PCs and their peptide substrates.

The sequential action of these enzymes ensures the precise and efficient generation of mature, bioactive NPFF peptides.

Quantitative Distribution of NPFF and its Receptors

While precise quantitative data on the relative abundance of each NPFF-derived peptide in various tissues is still an active area of research, studies on the mRNA expression of the NPFF precursor and its receptors provide valuable insights into their physiological roles.

| Gene | Tissue/Region | Species | Relative Expression Level | Reference |

| NPFF | Telencephalon | Spotted Sea Bass | High | [1] |

| Hypothalamus | Spotted Sea Bass | High | [1] | |

| Medulla | Spotted Sea Bass | High | [1] | |

| Gonad | Spotted Sea Bass | High | [1] | |

| Muscle | Spotted Sea Bass | High | [1] | |

| Intestines | Spotted Sea Bass | Moderate | [1] | |

| NPFFR1 | Midbrain | Spotted Sea Bass | High | [1] |

| Telencephalon | Spotted Sea Bass | Moderate | [1] | |

| Hypothalamus | Spotted Sea Bass | Moderate | [1] | |

| NPFFR2-1 | Telencephalon | Spotted Sea Bass | Very High | [1] |

| Midbrain | Spotted Sea Bass | Very High | [1] | |

| Hypothalamus | Spotted Sea Bass | High | [1] | |

| Medulla | Spotted Sea Bass | High | [1] | |

| NPFFR2-2 | Midbrain | Spotted Sea Bass | High | [1] |

| NPFF & NPFFR2 | Spinal Cord | Rat | Upregulated in inflammation |

Note: This table presents a summary of available mRNA expression data. Further research using quantitative peptidomics is needed to determine the precise levels of each processed peptide in different tissues and pathological states.

Experimental Protocols for Studying NPFF Processing

A variety of sophisticated techniques are employed to investigate the processing of the NPFF precursor and to identify and quantify its resulting fragments.

Peptide Extraction and Purification

Objective: To isolate NPFF-related peptides from biological tissues for subsequent analysis.

Methodology:

-

Tissue Homogenization: Tissues (e.g., brain, spinal cord) are rapidly dissected and homogenized in an acidic extraction solution (e.g., 1 M acetic acid) to inactivate endogenous proteases.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.

-

Solid-Phase Extraction (SPE): The supernatant containing the peptides is passed through a C18 SPE cartridge. The cartridge is washed to remove salts and hydrophilic contaminants, and the peptides are then eluted with an organic solvent (e.g., acetonitrile (B52724) in 0.1% trifluoroacetic acid).

-

Lyophilization: The eluted peptide fraction is lyophilized to concentrate the peptides and remove the solvent.

Peptide Identification and Quantification

Objective: To identify and quantify NPFF-derived peptides with high specificity and sensitivity.

Methodology:

-

Liquid Chromatography (LC) Separation: The extracted peptide mixture is reconstituted in an appropriate solvent and separated by reverse-phase high-performance liquid chromatography (RP-HPLC). This separates the peptides based on their hydrophobicity.

-

Mass Spectrometric Analysis: The eluent from the HPLC is directly coupled to a mass spectrometer.

-

Electrospray Ionization (ESI): Peptides are ionized and introduced into the mass analyzer.

-

Tandem Mass Spectrometry (MS/MS): Peptide ions of interest are selected and fragmented to produce a characteristic fragmentation pattern. This pattern is then used to determine the amino acid sequence of the peptide by searching against protein sequence databases.

-

-

Quantification: For quantitative analysis, stable isotope-labeled internal standards corresponding to the peptides of interest are spiked into the sample prior to extraction. The ratio of the signal intensity of the endogenous peptide to the labeled standard allows for accurate quantification.

Objective: To quantify the levels of specific NPFF peptides in biological samples.

Methodology:

-

Antibody Generation: Specific antibodies are raised against the NPFF peptide of interest.

-

Competitive Binding: A known amount of radiolabeled peptide (tracer) is mixed with the biological sample (containing an unknown amount of unlabeled peptide) and the specific antibody. The unlabeled peptide in the sample competes with the tracer for binding to the antibody.

-

Separation: The antibody-bound peptide is separated from the free peptide (e.g., by precipitation with a secondary antibody).

-

Detection: The radioactivity of the bound or free fraction is measured using a gamma counter.

-

Quantification: The concentration of the peptide in the sample is determined by comparing the results to a standard curve generated with known amounts of unlabeled peptide.

In Vitro Cleavage Assays

Objective: To determine the cleavage efficiency and specificity of proprotein convertases and carboxypeptidases on the pro-NPFF substrate.

Methodology:

-

Substrate and Enzyme Preparation: Recombinant pro-NPFF and purified proprotein convertases (e.g., furin, PC1/3, PC2) or carboxypeptidase E are prepared.

-

Incubation: The pro-NPFF substrate is incubated with the enzyme in a buffer that mimics the conditions of the secretory pathway (e.g., acidic pH, specific ion concentrations).

-

Reaction Termination: The reaction is stopped at various time points by adding a protease inhibitor or by heat inactivation.

-

Analysis of Cleavage Products: The reaction products are analyzed by techniques such as:

-

SDS-PAGE and Western Blotting: To visualize the appearance of cleaved fragments using antibodies specific to different regions of the NPFF precursor.

-

HPLC and Mass Spectrometry: To identify and quantify the exact cleavage products.

-

-

Kinetic Analysis: By measuring the rate of product formation at different substrate concentrations, kinetic parameters such as Km and kcat can be determined to assess the enzyme's efficiency.

Signaling Pathways of NPFF-Derived Peptides

The biological effects of NPFF and its related peptides are mediated by two G-protein coupled receptors (GPCRs): NPFF1 and NPFF2. These receptors are distributed throughout the central and peripheral nervous systems and couple to various intracellular signaling cascades.

G-Protein Coupling and Second Messenger Systems

Both NPFF1 and NPFF2 receptors primarily couple to inhibitory Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. In some tissues, NPFF2 has also been shown to couple to stimulatory Gαs proteins, leading to an increase in cAMP.

Downstream Effector Pathways

The modulation of cAMP levels by NPFF receptors influences a variety of downstream signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: NPFF receptor activation has been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and survival.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NPFF signaling can also activate the NF-κB pathway, a key regulator of inflammatory and immune responses.

-

Ion Channel Modulation: NPFF receptors can modulate the activity of ion channels, such as N-type calcium channels, thereby influencing neuronal excitability and neurotransmitter release.

The specific signaling outcome of NPFF receptor activation is dependent on the receptor subtype, the G-protein repertoire of the cell, and the presence of other signaling molecules.

Visualizing NPFF Processing and Signaling

NPFF Precursor Processing Workflow

Caption: Workflow of NPFF precursor processing.

NPFF Receptor Signaling Pathways

Caption: NPFF receptor signaling pathways.

Conclusion

The processing of the NPFF precursor protein is a highly regulated and complex process that results in the generation of multiple bioactive peptides with diverse physiological functions. A thorough understanding of the enzymes involved, the specific cleavage events, and the downstream signaling pathways activated by the resulting peptides is essential for the rational design of drugs targeting the NPFF system. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the intricacies of NPFF biology and to explore its therapeutic potential in a range of disorders. Continued research, particularly in the area of quantitative peptidomics, will be crucial to fully elucidate the relative contributions of the different NPFF-derived peptides in health and disease.

References

In Silico Modeling of Neuropeptide FF (5-8) Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract